Sodium tartrate

Vue d'ensemble

Description

Sodium tartrate, also known as dithis compound, is a disodium salt of tartaric acid. It is commonly found in the form of transparent, colorless, and odorless crystals. This compound is widely used as an emulsifier and a binding agent in various food products such as jellies, margarine, and sausage casings. It is also known by the E number E335 . This compound is a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where tartaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. During the fermentation process, tartaric acid precipitates as potassium bitartrate, which is then treated with sodium carbonate to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in redox reactions as a reducing agent.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can act as a reducing agent in the presence of mild oxidizing agents.

Substitution: this compound can undergo substitution reactions with other salts or acids to form different tartrate salts.

Major Products Formed:

Oxidation: The oxidation of this compound typically produces carbon dioxide and water.

Reduction: Reduction reactions involving this compound can yield various organic compounds depending on the specific reagents used.

Substitution: Substitution reactions can produce compounds such as potassium this compound (Rochelle salt) and other tartrate salts.

Applications De Recherche Scientifique

Food Industry

Sodium tartrate is widely used in the food industry for various purposes:

- Emulsifier : It acts as an emulsifying agent in products like jellies, margarine, and sausage casings .

- Stabilizer : It stabilizes emulsions and foams in food formulations, enhancing texture and shelf-life .

- Leavening Agent : this compound serves as a leavening agent in baked goods, contributing to the rise and texture of products .

Case Study: Quality Improvement in Surimi Gel

A study demonstrated that the addition of this compound significantly improved the quality of squid surimi gel. The incorporation of 2.5% this compound enhanced gel strength by up to 57% compared to controls, indicating its effectiveness in improving textural properties during processing .

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations due to its buffering capabilities and low toxicity profile:

- Buffering Agent : It helps maintain pH levels in drug formulations, ensuring stability and efficacy.

- Chelating Agent : this compound can complex with metal ions, which is beneficial for drug delivery systems .

- Treatment for Hyperacidity : It is used in some formulations to treat conditions related to excess stomach acidity .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role:

- Protein Crystallization : It is commonly used as a precipitant in protein crystallization studies. Its ability to provide the necessary ionic strength facilitates the formation of high-quality protein crystals for X-ray crystallography .

- Complexation Reagent : this compound forms complexes with various metal ions, which can be utilized in titrations and other analytical techniques .

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Emulsifier, stabilizer | Enhances texture, improves shelf-life |

| Pharmaceutical | Buffering agent | Maintains pH stability |

| Chelating agent | Improves drug delivery | |

| Analytical Chemistry | Protein crystallization | Facilitates high-quality crystal formation |

| Complexation reagent | Useful in titrations |

Industrial Applications

This compound finds applications beyond food and pharmaceuticals:

Mécanisme D'action

Sodium tartrate acts primarily as an emulsifier and pH control agent in food products. Its mechanism of action involves the stabilization of emulsions by reducing the surface tension between immiscible liquids. In the laboratory, this compound is used in Karl Fischer titration to determine water content. The compound reacts with iodine and sulfur dioxide in the presence of water, leading to the formation of a stable complex that can be quantified .

Comparaison Avec Des Composés Similaires

Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar uses in electroplating and as a catalyst.

Monothis compound: Another salt of tartaric acid used in similar applications but with different solubility properties.

Calcium tartrate: Used in the food industry as a preservative and in pharmaceuticals.

Uniqueness: this compound is unique due to its specific crystal structure, which captures a precise amount of water, making it an ideal primary standard for Karl Fischer titration. Its ability to act as both an emulsifier and a pH control agent also sets it apart from other similar compounds .

Propriétés

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

Numéro CAS |

868-18-8 |

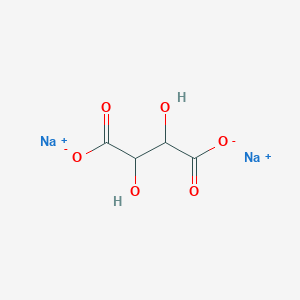

Formule moléculaire |

C4H6NaO6 |

Poids moléculaire |

173.08 g/mol |

Nom IUPAC |

disodium;2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

Clé InChI |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |

SMILES isomérique |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

melting_point |

120 |

Key on ui other cas no. |

4504-50-1 51307-92-7 868-18-8 14475-11-7 |

Description physique |

Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] White solid; [Merck Index] |

Pictogrammes |

Irritant |

Solubilité |

Soluble in cold water |

Synonymes |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.